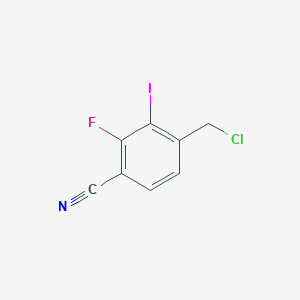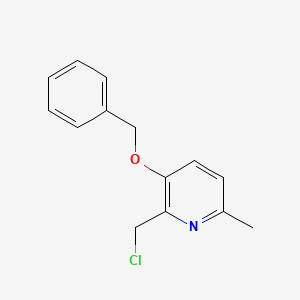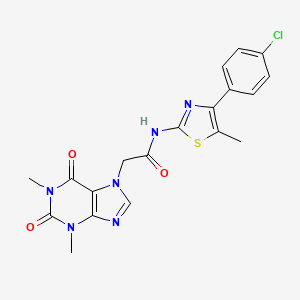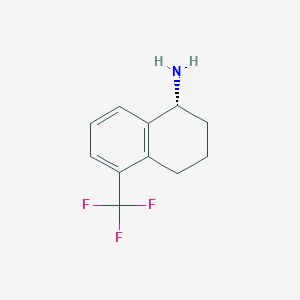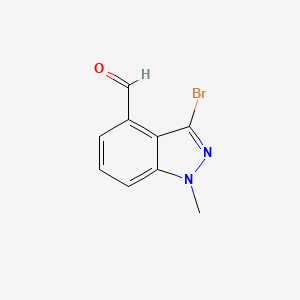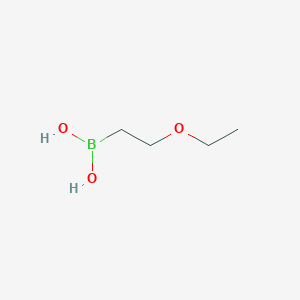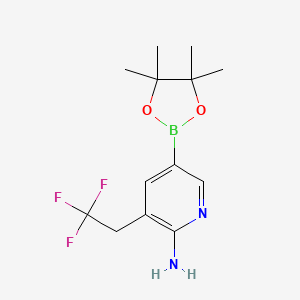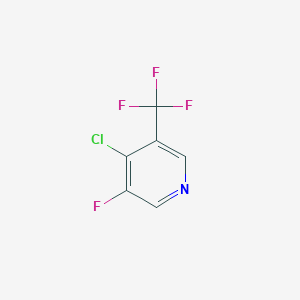
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another approach involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These methods utilize high-yield reactions and efficient catalysts to ensure the economic viability of the production process. The use of vapor-phase reactions and continuous flow reactors can further enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and complex aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those containing fluorine atoms for enhanced bioactivity.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties
作用機序
The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups, such as chlorine and fluorine, affects the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological and biochemical effects .
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A closely related compound with similar substituents but different positional isomerism.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with distinct chemical properties.
Uniqueness
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is unique due to its specific combination of substituents and their positions on the pyridine ring. This unique structure imparts distinct reactivity and physical properties, making it valuable for specialized applications in various fields .
特性
分子式 |
C6H2ClF4N |
|---|---|
分子量 |
199.53 g/mol |
IUPAC名 |
4-chloro-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF4N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |
InChIキー |
SUEHPWOZJCYXKN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


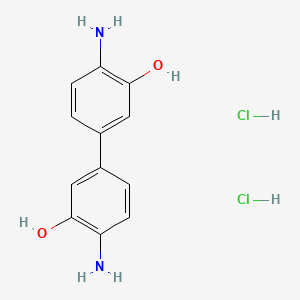
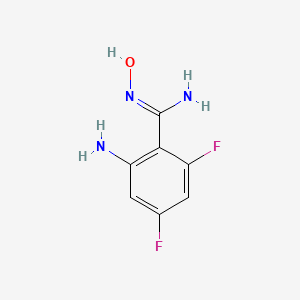
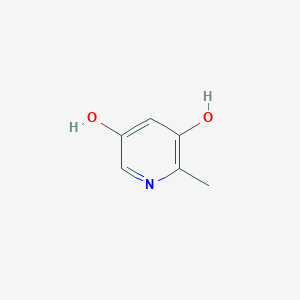
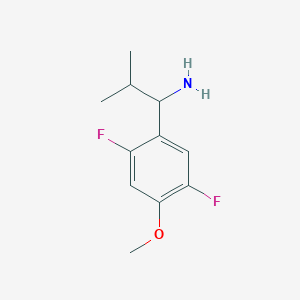
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
